4-{4-[5-(4-Fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidin-2-yloxy}-benzoic acid
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Overview
Description
4-{4-[5-(4-Fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidin-2-yloxy}-benzoic acid is a complex organic compound featuring multiple functional groups, including a fluorophenyl group, a piperidine ring, an imidazole ring, a pyrimidine ring, and a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[5-(4-Fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidin-2-yloxy}-benzoic acid typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Imidazole Ring: Starting with a suitable precursor, such as a substituted benzaldehyde, the imidazole ring can be formed through a condensation reaction with an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with a piperidine derivative.
Coupling with Fluorophenyl Group: The fluorophenyl group can be attached using a Suzuki-Miyaura coupling reaction, which involves a palladium-catalyzed cross-coupling between a boronic acid derivative and a halogenated aromatic compound.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and diketones.
Final Coupling and Functionalization: The final step involves coupling the pyrimidine ring with the benzoic acid moiety, often using esterification or amidation reactions under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the benzoic acid moiety, potentially converting carboxylic acids to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring elevated temperatures and polar solvents.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against various enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the study of enzyme inhibition and receptor binding.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its structural features suggest it could be explored for anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{4-[5-(4-Fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidin-2-yloxy}-benzoic acid likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or blocking of receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[5-(4-Chloro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidin-2-yloxy}-benzoic acid
- 4-{4-[5-(4-Methyl-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidin-2-yloxy}-benzoic acid
- 4-{4-[5-(4-Methoxy-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidin-2-yloxy}-benzoic acid
Uniqueness
The uniqueness of 4-{4-[5-(4-Fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidin-2-yloxy}-benzoic acid lies in its fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The presence of fluorine can enhance the compound’s metabolic stability and binding affinity to targets, making it a valuable candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C25H22FN5O3 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-[4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C25H22FN5O3/c26-18-5-1-16(2-6-18)22-23(31(15-29-22)19-9-12-27-13-10-19)21-11-14-28-25(30-21)34-20-7-3-17(4-8-20)24(32)33/h1-8,11,14-15,19,27H,9-10,12-13H2,(H,32,33) |
InChI Key |
RJAGYFWKFUIEGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)OC4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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